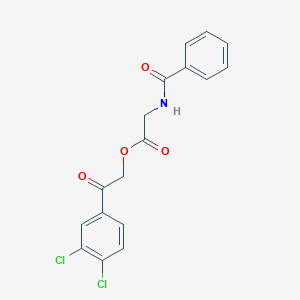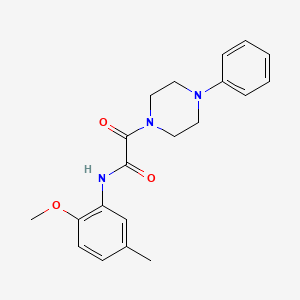![molecular formula C17H11N7O4 B4551537 N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4551537.png)
N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group and the pyridyloxy moiety in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step synthetic routes. One common method involves the condensation of 3-nitro-5-(3-pyridyloxy)benzaldehyde with 3-amino-1,2,4-triazole under acidic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the condensation and coupling reactions, as well as the development of more efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted triazolopyrimidines and other functionalized derivatives .
Scientific Research Applications
N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N2-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- N-methyl-6-nitro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine
- Pyrazolo[1,5-a]pyrimidines
- Indole derivatives
Uniqueness
N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the nitro group and the pyridyloxy moiety, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
N-(3-nitro-5-pyridin-3-yloxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N7O4/c25-16(15-21-17-19-5-2-6-23(17)22-15)20-11-7-12(24(26)27)9-14(8-11)28-13-3-1-4-18-10-13/h1-10H,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIMGEWPQVNORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B4551458.png)
![2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4551466.png)
![2-[2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B4551468.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B4551476.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4551496.png)
![3-({3-[(propan-2-yloxy)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4551501.png)

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B4551510.png)

![3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4551530.png)
![N-cyclopentyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4551540.png)
![Ethyl 5-[[2-(3-methoxyphenyl)acetyl]amino]-1-phenylpyrazole-4-carboxylate](/img/structure/B4551543.png)
![4-(2,4-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4551550.png)

